N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15F3N6O and its molecular weight is 364.332. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
A study on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines identified compounds with potential anticancer and antioxidant properties. One compound, in particular, showed moderate anti-proliferation potential against cancer cell lines MCF7, NCI-H460, and SF-268, with significant growth inhibition potency against the A498 renal cancer cell line. Additionally, these compounds exhibited antioxidant capacity, surpassing widely used reference antioxidants (Bekircan et al., 2005).
Antimicrobial and Antioxidant Activities
Research on the synthesis, spectroscopic, and biological activity of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives found that these compounds have notable antibacterial and antifungal activities against a range of gram-positive, gram-negative bacteria, and various fungi. This highlights their potential as lead compounds for developing new antimicrobial agents (Patel & Patel, 2015).
Synthesis Methodologies
A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation was developed. This metal-free approach allows for the efficient construction of a triazolopyridine skeleton, showcasing the versatility of such compounds in synthetic chemistry (Zheng et al., 2014).
Chirality and Catalysis
A study on aromatic N-fused heterobicyclic carbenes discussed the benzoannulation of imidazol-2-ylidenes and 1,2,4-triazol-3-ylidenes, leading to heterobicyclic carbene platforms. These platforms offer numerous possibilities for modulating the steric and electronic properties of the carbene ligand or organocatalyst, as well as opportunities for introducing various types of chiralities. This research opens up avenues for developing asymmetric catalysis processes (Iglesias‐Sigüenza et al., 2016).
Inhibitors of Eosinophil Infiltration
Investigations into fused pyridazines containing cyclic amines demonstrated both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. One compound, in particular, showed potent antihistaminic activity without significant central H(1) receptor blockade, suggesting its utility as a therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential impact on the body.
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines . This suggests that the compound may have potential anti-tumor activity.
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)10-2-4-13-23-24-14(25(13)7-10)6-20-15(26)9-1-3-11-12(5-9)22-8-21-11/h1,3,5,8,10H,2,4,6-7H2,(H,20,26)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPBMNNFQHWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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